molecular formula C18H18N2O2S B6542887 N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]cyclohexanecarboxamide CAS No. 922455-86-5

N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]cyclohexanecarboxamide

Cat. No.: B6542887
CAS No.: 922455-86-5
M. Wt: 326.4 g/mol
InChI Key: MHDJVSNICBEXBP-UHFFFAOYSA-N
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Description

N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]cyclohexanecarboxamide is a complex organic compound that features a benzofuran ring, a thiazole ring, and a cyclohexanecarboxamide group

Mechanism of Action

Target of Action

Benzofuran compounds, a key structural component of this compound, have been shown to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These activities suggest that the compound may interact with a variety of cellular targets.

Mode of Action

Benzofuran derivatives have been shown to interact with various cellular targets, leading to changes in cellular function . The specific interactions and resulting changes would depend on the exact cellular targets of the compound.

Biochemical Pathways

Given the broad range of biological activities exhibited by benzofuran compounds , it is likely that this compound affects multiple biochemical pathways. The downstream effects of these interactions would depend on the specific pathways and cellular targets involved.

Result of Action

Benzofuran compounds have been shown to exhibit a range of biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral effects . These activities suggest that the compound may have a variety of molecular and cellular effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]cyclohexanecarboxamide typically involves multi-step organic reactions. One common route includes the formation of the benzofuran and thiazole rings separately, followed by their coupling and subsequent attachment to the cyclohexanecarboxamide group. Key steps may involve:

    Formation of Benzofuran Ring: This can be achieved through cyclization reactions involving phenols and aldehydes.

    Formation of Thiazole Ring: This often involves the reaction of α-haloketones with thioamides.

    Coupling Reactions: The benzofuran and thiazole intermediates are coupled under conditions that facilitate the formation of the desired product.

    Attachment of Cyclohexanecarboxamide:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]cyclohexanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The benzofuran ring can be oxidized to form quinone derivatives.

    Reduction: The thiazole ring can be reduced to form dihydrothiazole derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzofuran and thiazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles (for nucleophilic substitution) are employed under appropriate conditions.

Major Products

    Oxidation: Quinone derivatives of benzofuran.

    Reduction: Dihydrothiazole derivatives.

    Substitution: Various substituted benzofuran and thiazole derivatives depending on the reagents used.

Scientific Research Applications

N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]cyclohexanecarboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2-chloroacetamide
  • Benzofuran derivatives : Compounds with similar benzofuran structures but different functional groups.
  • Thiazole derivatives : Compounds with thiazole rings but different substituents.

Uniqueness

N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]cyclohexanecarboxamide is unique due to the combination of benzofuran, thiazole, and cyclohexanecarboxamide moieties in a single molecule. This unique structure imparts specific chemical and biological properties that are not observed in simpler benzofuran or thiazole derivatives.

Properties

IUPAC Name

N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]cyclohexanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O2S/c21-17(12-6-2-1-3-7-12)20-18-19-14(11-23-18)16-10-13-8-4-5-9-15(13)22-16/h4-5,8-12H,1-3,6-7H2,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHDJVSNICBEXBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)NC2=NC(=CS2)C3=CC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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